2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine
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Overview
Description
2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the 2-position and a 4-nitrophenylethyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonium salts as reagents.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various substituents onto the piperazine ring.
Scientific Research Applications
2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with piperazine moieties.
Industry: Utilized in the production of various chemical products, including agrochemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-2-nitrophenyl)ethanone: Another compound with a nitrophenyl group, but with different substituents on the aromatic ring.
Indole Derivatives: Compounds containing an indole nucleus, which also exhibit a wide range of biological activities.
Uniqueness
2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both a methyl group and a nitrophenylethyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-1-[2-(4-nitrophenyl)ethyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-11-10-14-7-9-15(11)8-6-12-2-4-13(5-3-12)16(17)18/h2-5,11,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJBWWMTXSWIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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